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Compound of Interest

Compound Name: 4-Chloropyridine-2-carbonitrile

Cat. No.: B100596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for 4-Chloropyridine-2-carbonitrile (also known as 4-Chloro-

2-cyanopyridine). This compound is a valuable intermediate in the synthesis of various organic

molecules, particularly in the pharmaceutical and fine chemical industries.[1] A thorough

understanding of its spectroscopic characteristics is essential for reaction monitoring, quality

control, and structural verification.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, predicted ¹³C NMR, and IR spectroscopic

data for 4-Chloropyridine-2-carbonitrile.

Table 1: ¹H NMR Spectroscopic Data
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Solvent
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Inferred
Assignment

CDCl₃ 8.63 d 5.3 H-6

7.72 s - H-3

7.56 - 7.54 m - H-5

DMSO-d₆ 8.65 d 5.0 H-6

7.74 m - H-3

7.56 - 7.54 dd 5.0 and 2.0 H-5

Data sourced from ChemicalBook.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

While direct experimental ¹³C NMR data for 4-Chloropyridine-2-carbonitrile was not found in

the surveyed literature, the following chemical shifts are predicted based on established

substituent effects on the pyridine ring and typical values for nitrile carbons. The chemical shifts

for the parent pyridine molecule are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and

136 ppm (C4). The presence of a chloro group and a nitrile group will significantly influence

these values.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 ~135-145

Attached to an electron-

withdrawing nitrile group, but

the carbon itself is part of the

nitrile functionality's influence

on the ring.

C3 ~128-138
Adjacent to the nitrile group,

expected to be deshielded.

C4 ~145-155

Attached to the electronegative

chlorine atom, causing

significant deshielding.

C5 ~122-130

Meta to the nitrile and ortho to

the chlorine, experiencing

combined effects.

C6 ~150-155

Ortho to the nitrogen, similar to

unsubstituted pyridine but

influenced by other

substituents.

CN (Nitrile) ~115-125
Typical range for nitrile

carbons.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2239 Strong C≡N (Nitrile) stretch[2]

1568 Medium-Strong
C=C/C=N Aromatic ring

stretch[2]

1549 Medium-Strong
C=C/C=N Aromatic ring

stretch[2]

1462 Medium
C=C/C=N Aromatic ring

stretch[2]

1379 Medium C-H in-plane bend

844 Strong
C-H out-of-plane bend / C-Cl

stretch region

704 Medium C-H out-of-plane bend

Data sourced from ChemicalBook (KBr pellet).[2]

Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques. Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 4-Chloropyridine-2-carbonitrile is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl

sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically

operating at a frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
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A standard one-pulse sequence is used to acquire the spectrum.

Data is typically acquired over a spectral width of 0-10 ppm.

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm)

or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

A proton-decoupled pulse program is typically used to simplify the spectrum to single lines

for each unique carbon atom.

A larger number of scans is required compared to ¹H NMR due to the low natural

abundance of the ¹³C isotope (1.1%).

The spectral width is typically 0-220 ppm.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 4-Chloropyridine-2-carbonitrile is finely ground with about 100-

200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and

pestle.

The resulting powder is transferred to a pellet-pressing die.

A hydraulic press is used to apply several tons of pressure to the die, forming a thin,

transparent KBr pellet containing the sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample compartment (or a pure KBr pellet) is

collected to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
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The KBr pellet with the sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded, typically in the mid-IR range of 4000-400 cm⁻¹. The

final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 4-
Chloropyridine-2-carbonitrile using the spectroscopic methods described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b100596?utm_src=pdf-body
https://www.benchchem.com/product/b100596?utm_src=pdf-body
https://www.benchchem.com/product/b100596?utm_src=pdf-body-img
https://www.benchchem.com/product/b100596?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. dsc.duq.edu [dsc.duq.edu]

2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
Chloropyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100596#spectroscopic-data-of-4-chloropyridine-2-
carbonitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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